molecular formula C12H11N7O B2655702 N-(2H-3,4'-Bi-1,2,4-triazol-5-ylmethyl)benzamide CAS No. 2279122-23-3

N-(2H-3,4'-Bi-1,2,4-triazol-5-ylmethyl)benzamide

Cat. No.: B2655702
CAS No.: 2279122-23-3
M. Wt: 269.268
InChI Key: CZAZEIMOGMIUOQ-UHFFFAOYSA-N
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Description

N-(2H-3,4’-Bi-1,2,4-triazol-5-ylmethyl)benzamide is a compound that features a benzamide group linked to a bi-triazole moiety

Scientific Research Applications

N-(2H-3,4’-Bi-1,2,4-triazol-5-ylmethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Future Directions

The future directions for research on “N-(2H-3,4’-Bi-1,2,4-triazol-5-ylmethyl)benzamide” and related compounds could involve further exploration of their synthesis methods, chemical reactivity, biological activities, and safety profiles. Given the broad biological activities of 1,2,4-triazole derivatives, these compounds may have potential applications in the development of new pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-3,4’-Bi-1,2,4-triazol-5-ylmethyl)benzamide typically involves the reaction of benzoyl chloride with 5-(aminomethyl)-1H-1,2,4-triazole-3-carboxamide under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2H-3,4’-Bi-1,2,4-triazol-5-ylmethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The triazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized triazole derivatives.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted benzamide derivatives.

Mechanism of Action

The mechanism of action of N-(2H-3,4’-Bi-1,2,4-triazol-5-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with the active site of enzymes, inhibiting their activity. The benzamide group can enhance the binding affinity and specificity of the compound for its target.

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-1,2,4-Triazol-3-ylmethyl)benzamide
  • N-(1H-1,2,3-Triazol-4-ylmethyl)benzamide
  • N-(1H-1,2,4-Triazol-5-ylmethyl)benzamide

Uniqueness

N-(2H-3,4’-Bi-1,2,4-triazol-5-ylmethyl)benzamide is unique due to the presence of the bi-triazole moiety, which can provide additional binding interactions and enhance the compound’s stability and activity. This structural feature distinguishes it from other similar compounds and can lead to different biological and chemical properties.

Properties

IUPAC Name

N-[[3-(1,2,4-triazol-4-yl)-1H-1,2,4-triazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N7O/c20-11(9-4-2-1-3-5-9)13-6-10-16-12(18-17-10)19-7-14-15-8-19/h1-5,7-8H,6H2,(H,13,20)(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZAZEIMOGMIUOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC2=NC(=NN2)N3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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